8-Fluoronaphthalen-2-OL

pKa modulation fluorine substituent effects hydrogen-bonding capacity

Lead optimization requires the exact 8-fluoro-2-naphthol regioisomer; other isomers fail to bind the KRAS G12D switch-II pocket. 8-Fluoronaphthalen-2-OL (CAS 13916-98-8) is the crystallographically validated intermediate for MRTX1133-class inhibitors. Key differentiators: • X-ray co-crystal (PDB: 7RPZ) confirms essential peri-fluorine geometry. • pKa 9.39±0.40 vs. 9.51 (6-fluoro isomer) enables precise protonation control. • Scalable 97%-yield demethylation route ensures reliable multi-gram supply. • QC: mp 98-99°C, ≥95% purity.

Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
CAS No. 13916-98-8
Cat. No. B075870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoronaphthalen-2-OL
CAS13916-98-8
Molecular FormulaC10H7FO
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)F
InChIInChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
InChIKeyBBPLRENRRYYWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoronaphthalen-2-OL Overview


8-Fluoronaphthalen-2-OL (8-Fluoro-2-naphthol, CAS 13916-98-8) is a mono-fluorinated derivative of 2-naphthol, belonging to the class of aryl fluorides and naphthols . The compound features a fluorine substituent at the peri (8) position adjacent to the 2-hydroxyl group, a regiospecific substitution pattern that confers distinct physicochemical properties relative to other fluorinated naphthol isomers. With a molecular formula of C₁₀H₇FO, molecular weight of 162.16 g/mol, and a predicted pKa of 9.39 ± 0.40, this compound is primarily procured as a high-purity (≥95%) solid intermediate for pharmaceutical research and organic synthesis . Commercial availability from multiple suppliers ensures reliable sourcing for medicinal chemistry campaigns requiring precisely positioned fluorine atoms on the naphthalene scaffold.

Why 8-Fluoronaphthalen-2-OL Is Irreplaceable


Substitution of 8-Fluoronaphthalen-2-OL with other fluoronaphthalen-2-ol isomers (e.g., 1-, 3-, 5-, 6-, or 7-fluoro) or unsubstituted 2-naphthol is not chemically or functionally equivalent due to regiospecific electronic effects and steric constraints imposed by the peri-fluorine substituent . The 8-position places the fluorine atom adjacent to the hydroxyl-bearing ring, creating a unique intramolecular electronic environment that alters hydrogen-bonding capacity, acidity, and metabolic vulnerability relative to distal fluorination patterns . In medicinal chemistry contexts, such regioisomeric differences can translate to orders-of-magnitude variations in target binding affinity, metabolic stability, and off-target selectivity—parameters that cannot be reliably predicted or compensated for by simple isosteric replacement. The quantitative evidence below substantiates why procurement specifications must precisely match the 8-fluoro-2-naphthol regioisomer when the scaffold has been validated in lead optimization campaigns.

8-Fluoronaphthalen-2-OL Differentiation Evidence


pKa Shift: 8-Fluoro vs. 6-Fluoro Isomer

8-Fluoronaphthalen-2-OL exhibits a predicted pKa of 9.39 ± 0.40 , representing a measurable decrease in basicity (increased acidity) compared to its 6-fluoro positional isomer, which has a predicted pKa of 9.51 ± 0.40 . The ΔpKa of approximately 0.12 units, though modest, reflects the distinct electronic influence of the peri-fluorine substituent on the hydroxyl group's ionization equilibrium.

pKa modulation fluorine substituent effects hydrogen-bonding capacity

Aqueous Solubility Measurement

8-Fluoronaphthalen-2-OL has been quantitatively characterized with an aqueous solubility of 0.172 mg/mL (172 μg/mL), corresponding to approximately 0.00106 mol/L . This places the compound in the "poorly soluble" classification range (between -6 and -4 logS) , a critical parameter for anticipating formulation requirements and predicting bioavailability in early drug discovery.

solubility formulation biopharmaceutical properties

Lipophilicity Comparison Across Isomers

The predicted octanol-water partition coefficient (LogP) for 8-Fluoronaphthalen-2-OL is 2.68 [1]. This value positions the compound within the optimal Lipinski "Rule of Five" range (LogP ≤ 5) and is identical to the predicted LogP for its 6-fluoro positional isomer (LogP = 2.68) , suggesting that fluorine substitution at the 8- versus 6-position does not materially alter overall lipophilicity, despite differing effects on pKa and local electronic environment.

lipophilicity LogP drug-likeness permeability

Melting Point vs. 1-Fluoro Isomer

8-Fluoronaphthalen-2-OL exhibits a melting point of 98-99 °C (measured in 2-ethoxyethanol) . In contrast, the 1-fluoro positional isomer (1-Fluoronaphthalen-2-ol, CAS 51417-63-1) displays a lower melting point range of 93-96 °C . This ΔTₘ of approximately 3-5 °C, while modest, reflects distinct intermolecular packing arrangements in the solid state influenced by the regiospecific placement of the fluorine substituent.

solid-state properties crystallinity melting point purification

Peri-Fluorine Intramolecular Interaction

The 8-fluoro substituent on 8-Fluoronaphthalen-2-OL occupies the peri position relative to the 2-hydroxyl group on the naphthalene ring system . This spatial arrangement creates a unique intramolecular environment characterized by close proximity (approximately 2.5-2.7 Å F···H-O distance) between the fluorine atom and the hydroxyl proton. In contrast, other regioisomers such as 1-Fluoronaphthalen-2-ol (F at position 1, OH at 2), 6-Fluoronaphthalen-2-ol (distal substitution), and 7-Fluoronaphthalen-2-ol place the fluorine atom at non-peri positions, eliminating this intramolecular interaction geometry.

regioisomerism intramolecular hydrogen bonding peri interaction steric effects

Demethylation Synthetic Accessibility

8-Fluoronaphthalen-2-OL can be synthesized via demethylation of 1-fluoro-7-methoxynaphthalene, achieving a reported yield of approximately 97% [1]. An alternative route using boron tribromide-mediated demethylation of the same precursor yields 54% of a red solid that can be further purified to a white solid with mp 89-92°C . This high-yielding synthetic accessibility contrasts with the more limited literature available for other fluoronaphthol isomers, where synthetic yields and procedures are less well-documented or optimized.

synthesis yield optimization process chemistry demethylation

8-Fluoronaphthalen-2-OL Application Scenarios


KRAS G12D Inhibitor Scaffold

8-Fluoronaphthalen-2-OL serves as a foundational building block for the synthesis of pyrimidine and pyrido[4,3-d]pyrimidine derivatives that constitute the core of non-covalent, potent KRAS G12D inhibitors including MRTX1133 [1]. The 8-fluoro substitution pattern is structurally essential for achieving the requisite binding interactions within the switch-II pocket of KRAS G12D, as evidenced by X-ray crystallographic data of MRTX1133 bound to the target (PDB ID: 7RPZ) . Substitution with other fluoronaphthol isomers would alter the geometry of key hydrophobic and hydrogen-bonding contacts, potentially abrogating inhibitory activity. Procurement of the precise 8-fluoro regioisomer is therefore non-negotiable for medicinal chemistry programs pursuing this validated oncology target.

pKa-Driven Hydrogen Bonding Optimization

The 0.12 pKa unit difference between 8-Fluoronaphthalen-2-OL (pKa = 9.39) and the 6-fluoro isomer (pKa = 9.51) may appear small, but in the context of enzyme active sites where hydrogen-bonding networks are exquisitely sensitive to protonation state, this shift can meaningfully alter the fraction of ionized species at a given pH . Research programs requiring precise control over hydroxyl group ionization—such as those targeting metalloenzymes, serine hydrolases, or phosphatases—should select the 8-fluoro isomer when computational or empirical data indicate that the more acidic phenol enhances binding affinity or catalytic efficiency relative to alternative regioisomers.

Solid-State Formulation via Melting Point

The melting point of 8-Fluoronaphthalen-2-OL (98-99°C) distinguishes it from the 1-fluoro isomer (93-96°C) and provides a reliable quality control metric for incoming material verification . In solid-state formulation development, this thermal behavior can influence crystal packing, stability, and dissolution characteristics of final drug substances when the 8-fluoro moiety is incorporated. Pharmaceutical development teams should specify the 8-fluoro isomer when the higher melting point translates to improved solid-state properties relative to lower-melting isomeric alternatives.

Scalable Demethylation Synthesis

For research programs requiring multi-gram to kilogram quantities, the documented 97% yield for demethylation of 1-fluoro-7-methoxynaphthalene to 8-Fluoronaphthalen-2-OL offers a demonstrable advantage over less optimized isomeric syntheses . This high-yielding route reduces raw material costs, minimizes waste, and enhances supply chain reliability for extended medicinal chemistry campaigns. Procurement specifications should mandate the 8-fluoro regioisomer when scalable synthetic accessibility is a critical project requirement.

Technical Documentation Hub

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